
2-(6-chloro-4H-1,3-benzodioxin-8-yl)-1,3-bis(4-methylphenyl)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-1,3-bis(4-methylphenyl)imidazolidine is a complex organic compound characterized by its unique structure, which includes a chlorinated benzodioxin ring and an imidazolidine core substituted with two 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-1,3-bis(4-methylphenyl)imidazolidine typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the chlorination of a suitable precursor to introduce the chlorine atom at the desired position on the benzodioxin ring. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Imidazolidine Core Formation: The imidazolidine core is synthesized by reacting an appropriate diamine with a carbonyl compound, often under acidic or basic conditions to facilitate ring closure.
Substitution with 4-Methylphenyl Groups: The final step involves the introduction of 4-methylphenyl groups onto the imidazolidine core. This can be achieved through nucleophilic substitution reactions using 4-methylphenyl halides in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-1,3-bis(4-methylphenyl)imidazolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as amines or thiols, suitable solvents, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-(6-Chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-1,3-bis(4-methylphenyl)imidazolidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-1,3-bis(4-methylphenyl)imidazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-1,3-bis(4-methylphenyl)imidazolidine: shares similarities with other imidazolidine derivatives, such as:
Uniqueness
The uniqueness of 2-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-1,3-bis(4-methylphenyl)imidazolidine lies in its specific substitution pattern and the presence of the chlorinated benzodioxin ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H25ClN2O2 |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-(6-chloro-4H-1,3-benzodioxin-8-yl)-1,3-bis(4-methylphenyl)imidazolidine |
InChI |
InChI=1S/C25H25ClN2O2/c1-17-3-7-21(8-4-17)27-11-12-28(22-9-5-18(2)6-10-22)25(27)23-14-20(26)13-19-15-29-16-30-24(19)23/h3-10,13-14,25H,11-12,15-16H2,1-2H3 |
InChI Key |
NQGMGSHWAVTDNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=CC(=CC4=C3OCOC4)Cl)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-{2-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-4-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11515372.png)
![N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-ethoxybenzamide](/img/structure/B11515374.png)
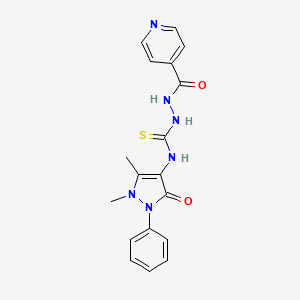
![N'-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]octanehydrazide](/img/structure/B11515387.png)
![5-chloro-1-[(2,5-dimethylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B11515388.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11515391.png)

![2-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11515409.png)
![3-chloro-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11515410.png)
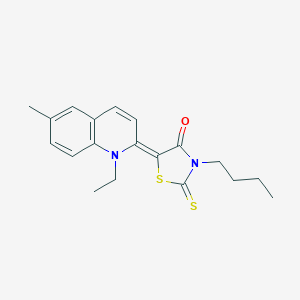
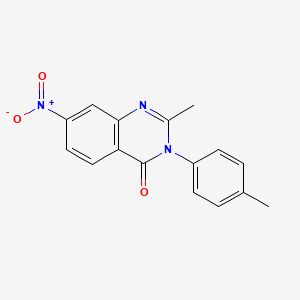
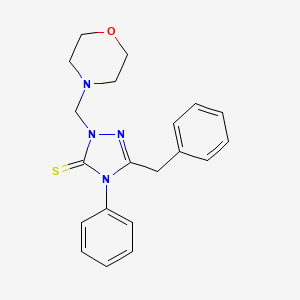
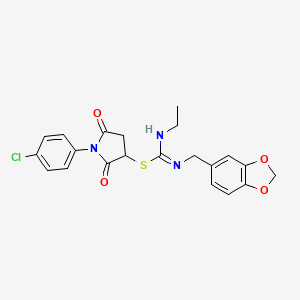
![N-(4-Methoxyphenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11515450.png)
